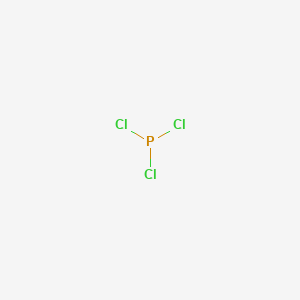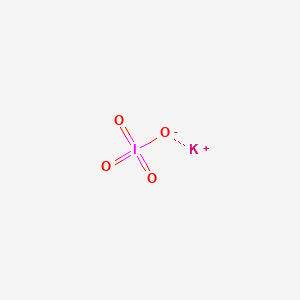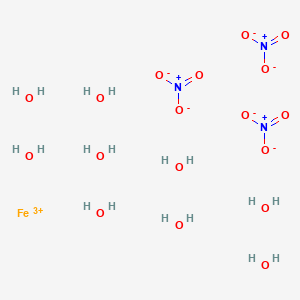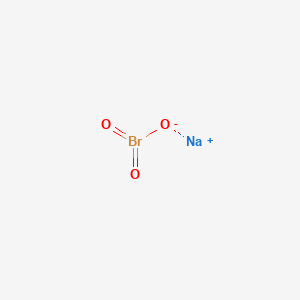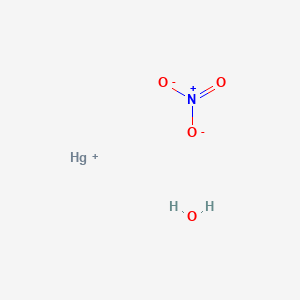
Quecksilber(I)-nitrat-Monohydrat
Übersicht
Beschreibung
Mercury(I) nitrate monohydrate, also known as mercurous nitrate monohydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·H₂O. It is a yellow solid that serves as a precursor to other mercury(I) complexes. The structure of the hydrate has been determined by X-ray crystallography, revealing a [H₂O-Hg-Hg-OH₂]²⁺ center with a Hg-Hg distance of 254 pm .
Wissenschaftliche Forschungsanwendungen
Mercury(I) nitrate monohydrate has several applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications due to its toxicity, it serves as a reference compound in toxicological studies.
Industry: It is utilized in the preparation of other mercury compounds and in organic synthesis.
Wirkmechanismus
. . The primary targets of this compound are not well-defined due to its inorganic nature and broad reactivity.
Mode of Action
Mercury(I) nitrate monohydrate acts as a reducing agent, which is oxidized upon contact with air . It is formed when elemental mercury is combined with dilute nitric acid . The compound undergoes various reactions, including a comproportionation reaction where mercuric (II) nitrate reacts with elemental mercury (0) to form mercurous (I) nitrate .
Biochemical Pathways
It is known that solutions of mercury(i) nitrate are acidic due to a slow reaction with water . This reaction forms a basic mercury(I) nitrate and some nitric acid .
Pharmacokinetics
It is known that the compound is soluble in water and dilute acid solutions , which could potentially influence its bioavailability.
Result of Action
When Mercury(I) nitrate monohydrate is dissolved in water, it reacts slowly to form a basic mercury(I) nitrate and some nitric acid . If the solution is boiled or exposed to light, mercury(I) nitrate undergoes a disproportionation reaction yielding elemental mercury and mercury(II) nitrate .
Action Environment
The action of Mercury(I) nitrate monohydrate is influenced by environmental factors such as light and heat. Exposure to light or heat can trigger a disproportionation reaction . Additionally, the compound’s reactivity and stability can be affected by the presence of other substances, such as organic materials, powdered metals, and certain acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercury(I) nitrate monohydrate is synthesized by combining elemental mercury with dilute nitric acid. The reaction must be carefully controlled, as concentrated nitric acid will yield mercury(II) nitrate instead . The reaction can be represented as follows: [ \text{Hg} + 2 \text{HNO}_3 \rightarrow \text{Hg}_2(\text{NO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of mercury(I) nitrate monohydrate involves the same reaction but on a larger scale. The process requires precise control of reaction conditions to ensure the formation of the desired product. The compound is then purified through crystallization and drying processes.
Types of Reactions:
Oxidation: Mercury(I) nitrate is a reducing agent and can be oxidized upon contact with air.
Substitution: Mercury(I) nitrate reacts with water to form a yellow precipitate of mercury(I) hydroxide and nitric acid.
Common Reagents and Conditions:
Oxidation: Exposure to air.
Reduction: Boiling or exposure to light.
Substitution: Reaction with water.
Major Products Formed:
Oxidation: Mercury(II) nitrate.
Reduction: Elemental mercury and mercury(II) nitrate.
Substitution: Mercury(I) hydroxide and nitric acid.
Vergleich Mit ähnlichen Verbindungen
Mercury(II) nitrate: An inorganic compound with the formula Hg(NO₃)₂.
Mercury(I) bromide: A compound with the formula Hg₂Br₂, used in similar applications as mercury(I) chloride.
Uniqueness: Mercury(I) nitrate monohydrate is unique due to its specific structure and reducing properties. Its ability to form a [H₂O-Hg-Hg-OH₂]²⁺ center distinguishes it from other mercury compounds .
Eigenschaften
IUPAC Name |
mercury(1+);nitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSQZXLTBTBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2HgNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow, hygroscopic crystals; Decomposes in water; [MSDSonline] | |
| Record name | Mercury I nitrate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7782-86-7 | |
| Record name | Nitric acid, mercury(1+) salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(I) nitrate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


